5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one

Description

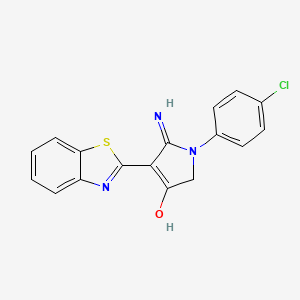

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one is a nitrogen-rich heterocyclic compound featuring a benzothiazole core fused with a dihydro-pyrrolone scaffold. The benzothiazole moiety facilitates strong π-π interactions, while the 4-chloro-phenyl substituent introduces steric and electronic effects that modulate reactivity and binding properties . The conjugated system enhances electron transfer capabilities, making the compound a candidate for applications in catalysis, materials science, and medicinal chemistry.

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8,19,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPWWGWQJUDIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with 2-aminobenzothiazole under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 5-amino-pyrrolone derivatives, where variations in substituents significantly alter physicochemical and biological properties. Key analogues include:

Key Observations :

- Benzothiazole vs.

- Substituent Effects: Chloro (Cl) and fluoro (F) groups enhance electronegativity, but chloro introduces greater steric hindrance.

Commercial Availability and Pricing

Biological Activity

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,2-dihydro-pyrrol-3-one is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H12ClN3OS

- Molecular Weight : 341.81 g/mol

- CAS Number : 457638-88-9

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes associated with tumor growth.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound can influence oxidative stress pathways, contributing to its anticancer effects.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, it was effective in inhibiting the growth of SK-OV-3 ovarian carcinoma cells with a GI50 value indicating significant potency .

| Cell Line | GI50 (µM) | Effectiveness |

|---|---|---|

| SK-OV-3 | >10 | Moderate |

| MCF-7 | <10 | High |

| MDA-MB-231 | <5 | Very High |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the combination of this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone . This finding highlights its potential in combination therapies for more effective treatment outcomes.

- Ovarian Cancer Research : A study demonstrated that intraperitoneal administration of benzothiazole derivatives significantly inhibited tumor growth in animal models of ovarian cancer . This suggests that the compound could be further explored for clinical applications in treating ovarian tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.